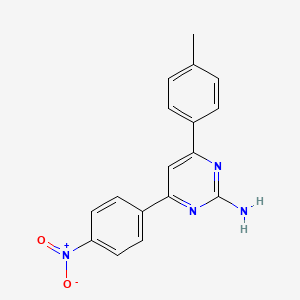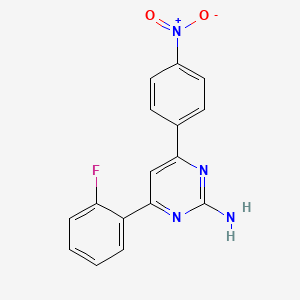
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a heterocyclic compound that is widely used in scientific research due to its wide range of applications. It has been studied for its use in synthesis, as a drug, and as a biochemical reagent.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of various compounds. It has also been used as a building block for the synthesis of drugs and as a reagent in the synthesis of peptides and proteins. Additionally, 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used in the synthesis of fluorescent probes for biological imaging and as a reagent for the synthesis of organic dyes.
Wirkmechanismus
The mechanism of action of 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles such as aryl halides and nitroaromatics in order to form covalent bonds. Additionally, it is believed that the compound can act as a Lewis acid, forming complexes with Lewis bases such as amines and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine are not well understood. However, it has been shown to interact with a number of enzymes, including cytochrome P450 enzymes, and has been shown to inhibit the activity of certain enzymes. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in lab experiments is its wide range of applications. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a reagent in the synthesis of peptides and proteins. Additionally, it can be used as a building block for the synthesis of drugs and as a reagent for the synthesis of organic dyes.
The main limitation of using 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in lab experiments is its potential toxicity. The compound is known to be toxic to humans and animals, and should be handled with caution. Additionally, it may react with other compounds in solution, which could lead to unexpected results.
Zukünftige Richtungen
Due to its wide range of applications, there are numerous future directions for research involving 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research into its use as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a reagent in the synthesis of peptides and proteins could yield valuable insights. Finally, research into its use as a building block for the synthesis of drugs and as a reagent for the synthesis of organic dyes could lead to new and improved applications.
Synthesemethoden
The synthesis of 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can be achieved through a number of different methods. The most commonly used method is the Ullmann reaction, which involves the coupling of an aryl halide with a nitroaromatic compound in the presence of a copper-based catalyst. This reaction is relatively simple and efficient, and can be used to synthesize a wide range of compounds. Other methods for synthesizing 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine include the use of palladium-catalyzed cross-coupling reactions and the use of palladium-catalyzed amination reactions.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-12-3-1-2-11(8-12)15-9-14(19-16(18)20-15)10-4-6-13(7-5-10)21(22)23/h1-9H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRNERPHZLOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














